molecular formula C16H20N2O3 B14939969 methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate

methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate

Cat. No.: B14939969
M. Wt: 288.34 g/mol
InChI Key: KOVXXRLYIOLSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with glycine methyl ester in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: A related compound used as a building block for the synthesis of dyes.

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

Uniqueness

Methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

methyl 2-[(2,2,4-trimethyl-1H-quinoline-8-carbonyl)amino]acetate

InChI

InChI=1S/C16H20N2O3/c1-10-8-16(2,3)18-14-11(10)6-5-7-12(14)15(20)17-9-13(19)21-4/h5-8,18H,9H2,1-4H3,(H,17,20)

InChI Key

KOVXXRLYIOLSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2C(=O)NCC(=O)OC)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.